molecular formula C23H20N6O4S B11385171 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385171
M. Wt: 476.5 g/mol
InChI Key: RATHYXSWUHSYSW-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a dihydropyridazine ring

Properties

Molecular Formula

C23H20N6O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C23H20N6O4S/c1-15-14-21(25-16(2)24-15)28-34(32,33)19-10-8-17(9-11-19)26-23(31)22-20(30)12-13-29(27-22)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,26,31)(H,24,25,28)

InChI Key

RATHYXSWUHSYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving 2,6-dimethylpyrimidine and appropriate reagents.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, typically using sulfonyl chloride and a base.

    Formation of the Dihydropyridazine Ring: The dihydropyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological or therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a pyrimidine ring, sulfonamide group, and a dihydropyridazine moiety. The molecular formula is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 398.44 g/mol. Its unique structure suggests potential interactions with biological targets, which can be explored through various assays.

PropertyValue
Molecular FormulaC19H22N4O4S
Molecular Weight398.44 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing the sulfamoyl group have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial growth through interference with folate synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. Compounds that share structural similarities have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain derivatives showed strong inhibitory effects against these enzymes, indicating that this compound may exhibit similar properties .

Anticancer Activity

The anticancer potential of compounds featuring the dihydropyridazine core has been explored in various studies. These compounds have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound could be investigated further for its therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have synthesized and evaluated derivatives of similar compounds for their biological activities. For instance:

  • Antibacterial Screening : A series of sulfamoyl derivatives were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity correlating with the presence of the sulfamoyl group .
  • In Silico Studies : Computational docking studies have been utilized to predict the interaction of these compounds with biological targets, providing insights into their potential efficacy as drug candidates .
  • Bovine Serum Albumin (BSA) Binding : Binding studies with BSA have indicated that these compounds interact effectively with serum proteins, which is crucial for understanding their pharmacokinetics and bioavailability .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibition of AChE and urease
AnticancerAntiproliferative effects on cancer cell lines
BSA BindingEffective interaction indicating good bioavailability

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